molecular formula C21H20ClNO3 B11151526 6-chloro-9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11151526
M. Wt: 369.8 g/mol
InChI Key: NRXJYEMCLMKCBL-UHFFFAOYSA-N
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Description

6-chloro-9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with a unique structure that includes a chromeno-oxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromeno Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno structure.

    Introduction of the Oxazinone Ring: The oxazinone ring is introduced through a cyclization reaction involving an amine and a carbonyl compound.

    Chlorination and Substitution: The final steps involve chlorination and substitution reactions to introduce the chloro and ethylphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-chloro-9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Chemical Biology: Researchers use this compound to study various biochemical pathways and interactions due to its ability to interact with biological molecules.

Mechanism of Action

The mechanism of action of 6-chloro-9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-9-(4-methylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
  • 6-chloro-9-(4-isopropylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Uniqueness

6-chloro-9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group, in particular, can affect the compound’s interaction with molecular targets and its overall stability.

Properties

Molecular Formula

C21H20ClNO3

Molecular Weight

369.8 g/mol

IUPAC Name

6-chloro-9-(4-ethylphenyl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H20ClNO3/c1-4-14-5-7-15(8-6-14)23-10-17-19-16(9-18(22)20(17)25-11-23)12(2)13(3)21(24)26-19/h5-9H,4,10-11H2,1-3H3

InChI Key

NRXJYEMCLMKCBL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC3=C4C(=CC(=C3OC2)Cl)C(=C(C(=O)O4)C)C

Origin of Product

United States

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